5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide
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Overview
Description
5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide is an organic compound with the molecular formula C11H16BrNO3S It is a sulfonamide derivative, characterized by the presence of a bromine atom, a tert-butyl group, and a methoxy group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzenesulfonyl chloride and tert-butylamine.
Reaction: The sulfonyl chloride reacts with tert-butylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Hydrolysis: Breakdown products such as 5-bromo-2-methoxybenzenesulfonic acid and tert-butylamine.
Scientific Research Applications
5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzymes through binding to the active site or by interacting with specific molecular targets. The exact pathways and molecular interactions involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxybenzenesulfonamide: Lacks the tert-butyl group, which may affect its reactivity and applications.
5-Bromo-N-butyl-2-methoxybenzenesulfonamide: Similar structure but with a butyl group instead of a tert-butyl group.
5-Bromo-N-ethyl-2-methoxybenzenesulfonamide: Contains an ethyl group, which may influence its chemical properties and uses.
Uniqueness
5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide is unique due to the presence of the tert-butyl group, which can provide steric hindrance and influence the compound’s reactivity and interactions. This structural feature may enhance its stability and make it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
5-bromo-N-tert-butyl-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO3S/c1-11(2,3)13-17(14,15)10-7-8(12)5-6-9(10)16-4/h5-7,13H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWVDNYCPYPZEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429156 |
Source
|
Record name | 5-Bromo-N-tert-butyl-2-methoxybenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871269-15-7 |
Source
|
Record name | 5-Bromo-N-(1,1-dimethylethyl)-2-methoxybenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871269-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-N-tert-butyl-2-methoxybenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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